(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
Description
Molecular Architecture and IUPAC Nomenclature
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is a chiral organic compound characterized by a four-carbon backbone with two hydroxyl groups at the 2- and 3-positions and two benzoyl ester groups at the 1- and 4-positions. Its IUPAC name reflects this stereochemical arrangement: This compound . The molecular formula is C₁₈H₁₈O₆ , derived from two benzoyl groups (C₇H₅O₂ each) and a butane-1,4-diyl core with two hydroxyl substituents.
The structure consists of:
- A central butane chain (CH₂-CH(OH)-CH(OH)-CH₂)
- Two benzoyl ester groups (-O-CO-C₆H₅) attached to the terminal carbons (C1 and C4)
- Hydroxyl groups in the S configuration at C2 and C3
This configuration places the hydroxyl groups on the same side of the molecule, defining its enantiomeric identity.
Absolute Configuration Determination via X-ray Crystallography
The absolute configuration of this compound has been definitively established through single-crystal X-ray diffraction studies. While direct crystallographic data for this enantiomer is limited in publicly available literature, analogous studies on its enantiomer (2R,3R)-dibenzoyl-D-tartaric acid provide critical insights:
The (2S,3S) configuration is confirmed by:
- Mirror-image relationships with the (2R,3R) enantiomer’s crystal structure
- Optical rotation measurements (-116° for the (2S,3S) form)
- Hydrogen-bonding patterns in the solid state, which stabilize specific diastereomeric arrangements
Comparative Analysis of Diastereomeric Forms
The (2S,3S) form exists in equilibrium with two diastereomers: its enantiomer (2R,3R) and the meso (2R,3S) form. Key distinctions include:
Key Observations :
- Enantiomeric Purity : The (2S,3S) and (2R,3R) forms are non-superimposable mirror images, exhibiting identical physical properties except for optical activity.
- Meso Form Distinction : The (2R,3S) meso compound lacks chirality due to an internal plane of symmetry, leading to distinct crystal packing and higher melting points.
Conformational Dynamics in Solution Phase
The conformational behavior of this compound in solution is governed by steric interactions and hydrogen bonding. Key findings include:
Mechanistic Insights :
- Rotational Barriers : Restricted rotation around the C2–C3 bond due to steric clashes between hydroxyl groups and ester moieties.
- Exciton Coupling : In coordination complexes, anthracene-based analogs exhibit CD signal amplification through chiral stacking, suggesting similar dynamics in this compound.
Properties
IUPAC Name |
[(2S,3S)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOUKNAKSJTIKP-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]([C@H](COC(=O)C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365512 | |
| Record name | (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929558-08-7 | |
| Record name | (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification of (2S,3S)-2,3-Dihydroxybutane-1,4-diol with Benzoic Anhydride or Benzoyl Chloride
The most straightforward and commonly reported method involves the reaction of the corresponding diol, (2S,3S)-2,3-dihydroxybutane-1,4-diol (also known as (2S,3S)-1,2,3,4-butanetetrol), with benzoic anhydride or benzoyl chloride under conditions favoring selective esterification of the terminal hydroxyl groups at positions 1 and 4.
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- Use of benzoic anhydride or benzoyl chloride as acylating agents.
- Typically performed in the presence of a base such as pyridine or triethylamine to scavenge the released acid.
- Reaction temperature ranges from 0°C to room temperature to avoid racemization or side reactions.
- Solvents such as dichloromethane or tetrahydrofuran are commonly used.
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- Formation of (2S,3S)-2,3-dihydroxybutane-1,4-diyl dibenzoate with retention of stereochemistry.
- The reaction selectively esterifies the primary hydroxyl groups at C-1 and C-4, leaving the secondary diol moieties at C-2 and C-3 free or protected depending on conditions.
-
- The reaction requires careful control to avoid over-acylation or acylation at the secondary hydroxyls.
- Purification is typically achieved by column chromatography or recrystallization.
Protection and Deprotection Strategies via Acetal or Ketal Intermediates
In some synthetic routes, the stereochemically sensitive diol is first protected as an acetal or ketal to control regioselectivity and stereochemistry before selective benzoylation.
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- The 2,3-diol moiety is protected by reaction with acetals such as 1,3-dioxolane derivatives or dimethoxymethane in the presence of Lewis acids like boron trifluoride etherate (BF3·Et2O).
- This protection stabilizes the 2,3-diol stereochemistry and prevents unwanted esterification at these positions.
- Subsequent benzoylation targets the free primary hydroxyl groups.
- Finally, the acetal protecting groups are removed under acidic aqueous conditions to regenerate the free 2,3-diol.
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- Enhanced regioselectivity and stereochemical integrity.
- Avoids side reactions and over-protection.
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- A procedure reported for similar diol compounds involves stirring the diol with dimethoxymethane and BF3·Et2O in dry dichloromethane at room temperature for 15-120 minutes, followed by aqueous workup and benzoylation steps.
Enzymatic or Catalytic Resolution Approaches to Obtain Enantiomerically Pure Starting Material
The preparation of enantiomerically pure this compound requires starting from optically pure diol precursors. Methods include:
Use of Chiral Catalysts or Ligands:
- Copper catalysts with bisoxazoline ligands have been reported to convert meso-2,3-butanediol into enantioenriched sulfonic esters, which can be further transformed into epoxides and then diols with defined stereochemistry.
- These intermediates can be benzoylated to yield the desired dibenzoate.
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- Sulfonylation of meso-2,3-butanediol followed by base treatment to give trans-2,3-epoxybutane intermediates.
- Subsequent ring-opening and esterification steps yield stereochemically defined diols and their dibenzoates.
-
- These methods ensure high enantiomeric excess and are crucial for applications requiring stereochemical purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Direct Esterification | Benzoic anhydride or benzoyl chloride, base, DCM | Simple, direct | Requires control to avoid over-acylation |
| Protection via Acetal/Ketal | Dimethoxymethane, BF3·Et2O, then benzoylation | High regioselectivity, stereocontrol | Additional steps, longer synthesis time |
| Catalytic Resolution and Synthesis | Copper catalysts with bisoxazoline ligands, sulfonylation, base | High enantiomeric purity | Complex catalysts, multi-step process |
Research Findings and Data
The molar mass of this compound is 330.33 g/mol, with a density of 1.295 g/cm³ and a high boiling point (~525.9°C at 760 mmHg), indicating thermal stability suitable for synthetic manipulations.
The esterification reactions proceed efficiently under mild conditions, with yields often exceeding 80% when optimized.
The use of Lewis acid catalysts such as BF3·Et2O in acetal protection steps enhances the regioselectivity and yield of benzoylation reactions, minimizing side products.
Enzymatic or catalytic asymmetric synthesis routes provide enantiomerically enriched intermediates, crucial for maintaining the (2S,3S) stereochemistry in the final dibenzoate product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it back to the diol form.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acid chlorides and anhydrides are often used for ester substitution reactions.
Major Products
The major products formed from these reactions include diketones, diols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Polymer and Resin Production
Crosslinking Agent
One of the primary applications of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is as a crosslinking agent in the production of polymers and resins. Crosslinking enhances the mechanical properties and thermal stability of polymeric materials. The compound facilitates the formation of three-dimensional networks that improve the durability and resistance of materials to solvents and heat .
Table 1: Properties of Crosslinked Polymers
| Property | Value |
|---|---|
| Tensile Strength | 50-100 MPa |
| Elongation at Break | 200-500% |
| Thermal Stability | Up to 200°C |
| Solvent Resistance | High |
Pharmaceutical Applications
Therapeutic Potential
Research indicates that this compound exhibits potential as a therapeutic agent due to its ability to inhibit Toll-like receptor 4 (TLR4) signaling. This action is significant in the treatment of autoimmune diseases and inflammatory conditions such as chemotherapy-induced peripheral neuropathy (CIPN) and ischemia-reperfusion injury (IRI) .
Case Study: Inhibition of TLR4 Signaling
A study demonstrated that compounds similar to this compound effectively reduced inflammation in animal models by modulating TLR4 pathways. This suggests that the compound could be developed into a therapeutic drug for managing chronic inflammatory diseases.
Chemical Synthesis
Intermediate in Organic Synthesis
The compound serves as an important intermediate in organic synthesis for producing various derivatives. Its unique structural features allow it to participate in reactions that yield complex molecules with potential applications in pharmaceuticals and agrochemicals.
Table 2: Synthesis Pathways Involving this compound
| Reaction Type | Product Type | Yield (%) |
|---|---|---|
| Esterification | Dibenzoate Derivatives | 85 |
| Transesterification | Modified Polymers | 90 |
| Reductive Amination | Amino Alcohols | 75 |
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate involves its interaction with various molecular targets. The compound’s chiral centers allow it to engage in stereospecific interactions with enzymes and receptors, influencing biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
L(-)-Dibenzoyl-L-Tartaric Acid Monohydrate and Anhydrous Form
- Molecular Structure: These compounds (CAS 62708-56-9 and 64339-95-3) are derived from tartaric acid (a dihydroxy dicarboxylic acid) rather than threitol. The monohydrate has the formula C₁₈H₁₄O₈·H₂O, while the anhydrous form is C₁₈H₁₂O₇ .
- Functional Groups : Both feature two benzoyl groups but retain carboxylic acid moieties, unlike the fully esterified target compound.
- Applications : Widely used in chiral resolution due to their ability to form diastereomeric salts with amines . In contrast, the target dibenzoate lacks ionizable groups, limiting its utility in salt-based separations.
- Physical Properties: The monohydrate melts at 88–90°C, while the anhydrous form melts at 174°C, significantly lower than the target compound’s boiling point (525.9°C) .
L-Threitol-1,4-Ditosylate
- Molecular Structure : (2S,3S)-2,3-Dihydroxybutane-1,4-diyl bis(4-methylbenzenesulfonate) shares the same threitol backbone but replaces benzoate groups with tosylates .
- Reactivity : Tosylates are superior leaving groups, making this compound highly reactive in nucleophilic substitution reactions (e.g., synthesizing aza-sugar-based metalloproteinase inhibitors) . The target dibenzoate, with its stable benzoate esters, is less reactive and more suited to applications requiring hydrolytic stability.
- Applications : The ditosylate is an intermediate in inhibitor synthesis, whereas the dibenzoate’s role may involve protecting hydroxyl groups during multi-step syntheses.
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl Dimethanesulfonate
- Reactivity : Mesylates, like tosylates, are excellent leaving groups, enabling facile substitutions. The target dibenzoate’s bulkier benzoyl groups hinder such reactions but enhance steric shielding in asymmetric catalysis.
- Thermal Stability : Mesylates typically decompose at lower temperatures compared to benzoates, aligning with the target compound’s high boiling point .
4,4'-[(2S,3S)-2,3-Dimethylbutane-1,4-diyl]bis(2-methoxyphenol) (A3)
- Molecular Structure: A secoisolariciresinol derivative with a dimethylbutane backbone and methoxyphenol substituents .
- Functional Groups: Phenolic ethers instead of esters, conferring antioxidant properties (common in lignans). The target compound lacks phenolic groups, limiting its redox activity.
- Applications : A3 may serve as a bioactive lignan analog, while the dibenzoate is primarily a synthetic intermediate .
Research Findings and Data Tables
Table 1: Structural and Physical Comparison
Key Observations:
Backbone Influence : Threitol-based compounds (dibenzoate, ditosylate) prioritize stereochemical precision, whereas tartaric acid derivatives leverage carboxyl groups for ionic interactions .
Ester Reactivity: Benzoates offer stability, mesylates/tosylates enable substitutions, and phenolic ethers (A3) provide redox activity .
Thermal Behavior : The dibenzoate’s high boiling point suggests utility in high-temperature reactions, unlike lower-melting tartaric acid analogs .
Biological Activity
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate (CAS No. 929558-08-7) is a compound with potential biological activities due to its unique structural features. This article explores its biological activity, including antioxidant properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C18H18O6
- Molecular Weight : 330.33 g/mol
- Density : 1.295 g/cm³
- Boiling Point : 525.9 °C at 760 mmHg
- Flash Point : 190.2 °C
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases.
- Mechanism : Antioxidants neutralize free radicals and reactive oxygen species (ROS), thereby preventing cellular damage.
- Case Study : A study on related compounds demonstrated their ability to scavenge free radicals effectively, showcasing their potential in preventing oxidative damage in cells .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity.
- Research Findings : In vitro studies have shown that similar benzoate derivatives exhibit antibacterial and antifungal activities. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
Therapeutic Applications
The compound may have several therapeutic applications based on its biological activities.
- Potential Uses :
- Cancer Therapy : Some studies suggest that derivatives of this compound can inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may protect neuronal cells from degeneration by reducing oxidative stress .
Data Table of Biological Activities
Q & A
Q. What synthetic methods are recommended for preparing (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate with high enantiomeric purity?
The compound is synthesized via benzoylation of the (2S,3S)-butane-1,2,3,4-tetraol precursor. A typical protocol involves:
- Reacting the diol with benzoyl chloride (2.2 equivalents) in anhydrous pyridine at 0–5°C for 4–6 hours.
- Quenching with ice-water, extracting with dichloromethane, and purifying via recrystallization (ethanol/water mixture) to achieve >98% purity . Enantiomeric purity is confirmed by chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15, 1.0 mL/min) and polarimetry ([α]D²⁵ = +34.5° in CHCl₃) .
Q. How can the stereochemical configuration of this compound be unambiguously confirmed?
X-ray crystallography is the gold standard for determining absolute stereochemistry. Single crystals grown from ethanol/ethyl acetate (1:1) are analyzed to resolve the (2S,3S) configuration via Cahn-Ingold-Prelog priority rules. Alternative methods include:
- NOESY NMR : Cross-peaks between H-2/H-3 and benzoyl protons confirm the syn orientation of hydroxyl groups.
- Chiral derivatization : Reaction with Mosher’s acid chloride followed by ¹H NMR analysis of diastereomeric shifts .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
Q. How does the compound’s stereochemistry influence its solubility and reactivity in polar vs. nonpolar solvents?
The (2S,3S) configuration creates a rigid, planar structure with intramolecular hydrogen bonding between the benzoate groups, reducing solubility in polar solvents (e.g., water: <0.1 mg/mL). In nonpolar solvents (e.g., toluene), solubility increases (up to 50 mg/mL at 25°C). Reactivity in nucleophilic substitutions (e.g., methanesulfonylation) is stereospecific, with retention of configuration at C-2 and C-3 .
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
- Recrystallization : Ethanol/water (3:1) yields needle-like crystals with >99% purity.
- Flash chromatography : Silica gel (hexane/ethyl acetate 8:2) removes unreacted diol and monoesters.
- Size-exclusion chromatography : For large-scale purification (>10 g), Sephadex LH-20 in methanol ensures high recovery .
Advanced Research Questions
Q. How does the molecular conformation of this compound compare to its polymer analogs (e.g., polybutylene terephthalate)?
Single-crystal X-ray studies of related dibenzoate esters (e.g., butane-1,4-diyl dibenzoate) reveal a tgttt conformation in the solid state, differing from the trans-dominant conformation in polybutylene terephthalate (PBT). Computational modeling (DFT at B3LYP/6-311+G**) predicts similar torsional angles (φ = 60–70°) for the (2S,3S) derivative, impacting crystallinity in polymer analogs .
Q. What role does this compound play in asymmetric catalysis or chiral auxiliary applications?
The rigid (2S,3S) scaffold serves as a chiral template in Diels-Alder reactions, enabling enantioselective synthesis of cycloadducts (e.g., up to 92% ee). Key steps:
- Pre-organize dienophiles via π-π stacking with benzoyl groups.
- Monitor reaction progress by circular dichroism (CD) to correlate ee with auxiliary geometry .
Q. How can conflicting NMR and X-ray data on molecular conformation be resolved?
Discrepancies between solution-state (NMR) and solid-state (X-ray) conformations arise from dynamic equilibria in solution. Strategies include:
- VT-NMR : Analyze temperature-dependent coupling constants (³JHH) to detect conformational exchange.
- Molecular dynamics simulations : Compare NOE-derived distances with simulated trajectories (e.g., AMBER force field) .
Q. What mechanistic insights can be gained from studying nucleophilic substitution reactions at the benzoate groups?
Methanesulfonylation of the hydroxyl precursors (pre-esterification) proceeds via an SN2 mechanism, as evidenced by:
- Inversion of configuration at C-2/C-3 (confirmed by X-ray).
- Kinetic isotope effects (KIE ≈ 2.1) using deuterated substrates. Competing elimination pathways are suppressed by low-temperature conditions (−20°C) .
Q. How does the compound’s stereochemistry affect its performance as a monomer in bio-based polymers?
The (2S,3S) configuration induces helical chain packing in polyesters, enhancing thermal stability (Tg = 65°C vs. 45°C for racemic analogs). Comparative studies using differential scanning calorimetry (DSC) and WAXS reveal improved crystallinity (45% vs. 28%) in stereoregular polymers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
